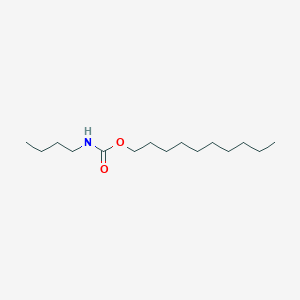
Decyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl butylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is recognized for its use as a preservative and antimicrobial agent in cosmetic and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl butylcarbamate can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with butyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Decyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamate oxides.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Its antimicrobial properties make it valuable in biological research, particularly in studies involving microbial inhibition.
Medicine: this compound is explored for its potential use in pharmaceutical formulations due to its preservative properties.
Industry: It is widely used in the cosmetic and personal care industry as a preservative to extend the shelf life of products.
Mechanism of Action
The antimicrobial activity of decyl butylcarbamate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Comparison with Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate used as a preservative with similar antimicrobial properties.
Methyl carbamate: Used in various industrial applications but differs in its chemical structure and specific uses.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness of Decyl Butylcarbamate: this compound stands out due to its specific combination of decyl and butyl groups, which confer unique physicochemical properties. Its effectiveness as a preservative at low concentrations and its broad-spectrum antimicrobial activity make it particularly valuable in the cosmetic and personal care industry.
Properties
CAS No. |
92411-95-5 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
decyl N-butylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-7-8-9-10-11-12-14-18-15(17)16-13-6-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI Key |
VOBKRDGNOKHRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















